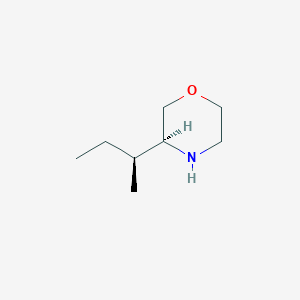
(S)-3-((S)-sec-butyl)morpholine
描述
(S)-3-((S)-sec-butyl)morpholine is a chiral morpholine derivative characterized by the presence of a secondary butyl group attached to the nitrogen atom of the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
-
Asymmetric Synthesis: : One common method for synthesizing (S)-3-((S)-sec-butyl)morpholine involves the asymmetric hydrogenation of a suitable precursor. For example, starting from a prochiral morpholine derivative, an asymmetric hydrogenation can be performed using a chiral catalyst to introduce the sec-butyl group with high enantioselectivity.
-
Chiral Pool Synthesis: : Another approach is to use chiral starting materials derived from the chiral pool. For instance, (S)-sec-butylamine can be reacted with a morpholine derivative under suitable conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes using robust and recyclable chiral catalysts. The choice of catalyst and reaction conditions is optimized to achieve high yield and enantioselectivity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
-
Oxidation: : (S)-3-((S)-sec-butyl)morpholine can undergo oxidation reactions, typically at the nitrogen atom or the secondary butyl group. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction reactions can be performed on this compound to modify the morpholine ring or the sec-butyl group. Catalytic hydrogenation is a typical method used for such reductions.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the nitrogen atom or the secondary butyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced morpholine derivatives or sec-butyl group modifications.
Substitution: Various substituted morpholine derivatives depending on the electrophile used.
科学研究应用
Chemistry
In organic synthesis, (S)-3-((S)-sec-butyl)morpholine is used as a chiral building block for the construction of more complex molecules. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the exploration of stereospecific binding and activity.
Medicine
Pharmaceutical applications include its use as an intermediate in the synthesis of chiral drugs. The compound’s ability to interact with biological targets in a stereospecific manner makes it a valuable tool in drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of chiral polymers and other materials with specific optical properties.
作用机制
The mechanism by which (S)-3-((S)-sec-butyl)morpholine exerts its effects depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, influencing their activity through stereospecific interactions. The molecular targets and pathways involved vary depending on the context of its use, such as enzyme inhibition or receptor modulation.
相似化合物的比较
Similar Compounds
®-3-(®-sec-butyl)morpholine: The enantiomer of (S)-3-((S)-sec-butyl)morpholine, differing in the spatial arrangement of the sec-butyl group.
N-sec-butylmorpholine: A non-chiral analog where the sec-butyl group is not stereospecifically defined.
3-butylmorpholine: A compound with a butyl group instead of a sec-butyl group.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its applications in asymmetric synthesis and chiral drug development. Its ability to interact stereospecifically with biological targets distinguishes it from non-chiral or differently substituted morpholine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(3S)-3-[(2S)-butan-2-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGVQPIIJMNYNR-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693468 | |
| Record name | (3S)-3-[(2S)-butan-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273577-23-3 | |
| Record name | (3S)-3-[(2S)-butan-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


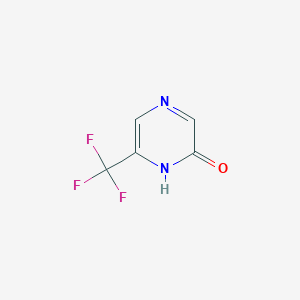
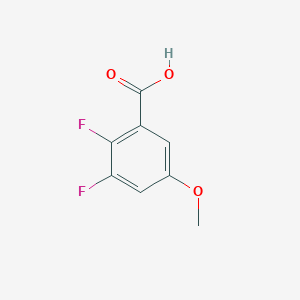
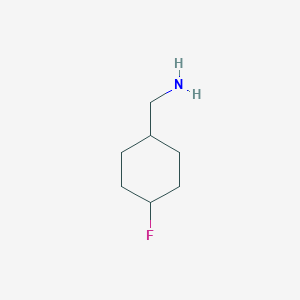
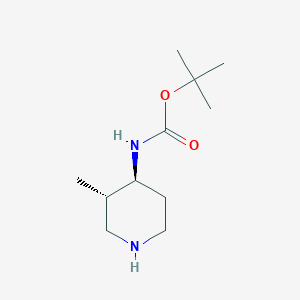
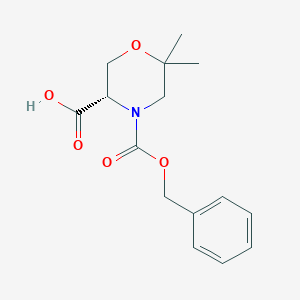
![4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3365847.png)
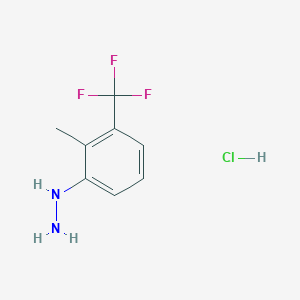
![[1,2]Oxazolo[2,3-a]benzimidazole](/img/structure/B3365871.png)
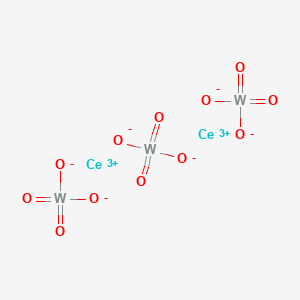
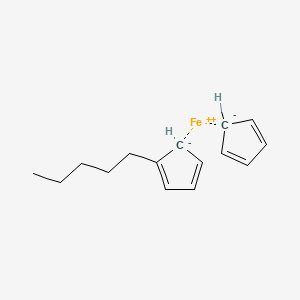

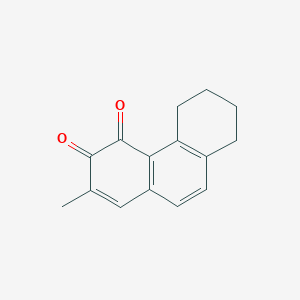
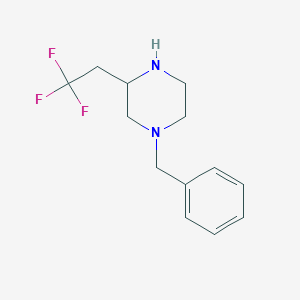
![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)
